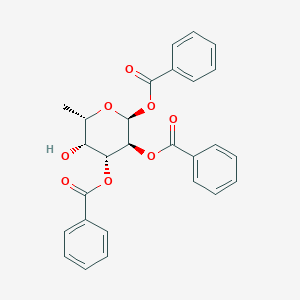

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose

Description

Significance of L-Fucose and its Glycoconjugates in Biological Systems.

L-fucose, a deoxyhexose sugar, plays a multifaceted and critical role in a vast array of biological processes. nih.govoup.com Unlike most other sugars in mammals which exist in the D-configuration, fucose is found in the L-configuration. nih.gov It is a common component of N- and O-linked glycans, as well as glycolipids, and its presence on these molecules, a process known as fucosylation, profoundly influences their function. nih.govoup.com Fucosylated glycoconjugates are integral to cell-cell communication, signal transduction, immune responses, and developmental processes. nih.gov

The biological importance of fucosylation is underscored by its involvement in numerous physiological and pathological events. For instance, fucosylated glycans are essential for selectin-mediated leukocyte-endothelial adhesion, a key step in the inflammatory response. oup.com They are also involved in host-microbe interactions, with some bacteria utilizing host-fucosylated glycans for adhesion and colonization. oup.comoup.com In the context of development, fucosylation is critical for processes such as fertilization, embryogenesis, and neuronal development, influencing synapse formation and memory. nih.govnih.gov

Furthermore, alterations in fucosylation patterns have been linked to various diseases, most notably cancer. oup.commdpi.com Changes in the expression of fucosylated antigens on the surface of cancer cells can impact tumor progression, metastasis, and the body's immune response to the tumor. mdpi.comnih.govmdpi.com This has led to the investigation of fucosylation as a potential target for cancer diagnostics and therapeutics. mdpi.comrsc.org The diverse roles of L-fucose and its glycoconjugates are summarized in the table below.

| Biological Process | Significance of Fucosylation | References |

| Immune Response | Mediates leukocyte adhesion and regulates antibody-dependent cellular cytotoxicity. nih.govoup.com | nih.govoup.com |

| Cancer | Altered fucosylation is associated with tumor progression and metastasis. mdpi.comnih.govmdpi.com | mdpi.comnih.govmdpi.com |

| Development | Essential for fertilization, embryogenesis, and neural development. nih.govnih.gov | nih.govnih.gov |

| Host-Microbe Interaction | Facilitates bacterial adhesion and colonization in the gut. oup.comoup.com | oup.comoup.com |

| Signal Transduction | Modulates signaling pathways, including those involving Notch and growth factor receptors. nih.govmdpi.com | nih.govmdpi.com |

| Blood Groups | Forms the basis of the ABO and Lewis blood group antigens. nih.govnih.gov | nih.govnih.gov |

Role of Benzoyl Protecting Groups in Carbohydrate Chemistry.

The synthesis of complex oligosaccharides is a formidable challenge due to the multiple hydroxyl groups present on carbohydrate molecules, each exhibiting different reactivity. researchgate.netrsc.org To achieve regioselective and stereoselective glycosylations, chemists employ protecting groups to temporarily mask specific hydroxyl groups, preventing them from reacting while other positions are modified. researchgate.net Among the various protecting groups available, the benzoyl group plays a prominent role in carbohydrate chemistry. researchgate.netrsc.org

Benzoyl groups are esters that are typically introduced by reacting the carbohydrate with benzoyl chloride or benzoic anhydride. rsc.org They are valued for several key properties. Firstly, they are stable under a wide range of reaction conditions, including those that are acidic or involve the use of many other protecting groups. researchgate.net This stability allows for multi-step synthetic sequences without the risk of premature deprotection.

Secondly, and perhaps most importantly, the benzoyl group at the C-2 position of a glycosyl donor can act as a "participating group." This means that during a glycosylation reaction, the carbonyl oxygen of the benzoyl group can attack the anomeric center, forming a temporary cyclic intermediate. This intermediate shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face. This mechanism, known as anchimeric assistance, is crucial for achieving high stereoselectivity, typically leading to the formation of 1,2-trans-glycosidic linkages. researchgate.netacs.org

Furthermore, the electron-withdrawing nature of the benzoyl group can influence the reactivity of the glycosyl donor. While this can sometimes decrease the reactivity of the donor, it also helps to prevent the formation of unwanted side products like orthoesters. acs.org The ease of removal of benzoyl groups, typically through basic hydrolysis, adds to their utility, although care must be taken to avoid the migration of acyl groups to adjacent free hydroxyls. acs.org The strategic use of benzoyl and other protecting groups is fundamental to the successful synthesis of biologically important and structurally complex oligosaccharides. rsc.orgresearchgate.net

| Property of Benzoyl Group | Significance in Carbohydrate Synthesis | References |

| Stability | Withstands a variety of reaction conditions, enabling multi-step syntheses. | researchgate.net |

| Stereodirecting Effect | The C-2 benzoyl group provides anchimeric assistance, leading to high 1,2-trans-stereoselectivity in glycosylations. | researchgate.netacs.org |

| Reactivity Modulation | Influences the reactivity of the glycosyl donor and can suppress the formation of orthoester byproducts. | acs.org |

| Ease of Removal | Can be removed under basic conditions, allowing for the unmasking of the hydroxyl group at the desired stage of the synthesis. | acs.org |

Overview of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose as a Key Building Block.

This compound is a synthetically derived carbohydrate that serves as a valuable intermediate in the synthesis of fucosylated oligosaccharides. theclinivex.comadvatechgroup.come-biochem.com In this compound, the hydroxyl groups at positions 1, 2, and 3 of the L-fucopyranose ring are protected by benzoyl groups. This specific protection pattern leaves the hydroxyl group at the C-4 position available for modification or for acting as a glycosyl acceptor.

The presence of the benzoyl group at the C-2 position is particularly significant as it can provide anchimeric assistance in glycosylation reactions, thereby controlling the stereochemical outcome at the anomeric center. This makes derivatives of this compound useful as glycosyl donors for the introduction of fucose residues into a target molecule. For instance, conversion of the anomeric hydroxyl group into a good leaving group, such as a trichloroacetimidate (B1259523), transforms the molecule into a potent glycosyl donor. theclinivex.combiodeep.cn

The stereoselective synthesis of fucosylated structures is of great interest due to their biological importance, for example, as ligands for selectins which are involved in inflammation and cancer metastasis. nih.govnih.gov The use of well-defined fucosyl donors like derivatives of this compound is crucial for the construction of these complex molecules. By carefully choosing the protecting groups and the activation method, chemists can control the reactivity and selectivity of the glycosylation reaction, enabling the synthesis of specific fucosylated targets for biological studies.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJMQCLDRXSBI-FKQKUNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,2,3 Tri O Benzoyl Alpha L Fucopyranose

Strategies for the Stereoselective Synthesis of alpha-L-Fucopyranosides

The creation of the 1,2-cis-glycosidic linkage, characteristic of α-L-fucosides, presents a persistent challenge in carbohydrate chemistry. researchgate.net L-fucose is naturally abundant in α-glycosidic forms within complex carbohydrates like fucoidans and fucosylated N-glycans. researchgate.netthieme-connect.com The synthesis of these structures requires precise control over the stereochemistry at the anomeric center. mdpi.com General strategies often involve the coupling of a glycosyl donor, the electrophile, with a glycosyl acceptor, a nucleophile, to form the glycosidic bond. mdpi.combeilstein-journals.org The stereochemical outcome is governed by a variety of competing factors, including the nature of the protecting groups, the solvent, and the reaction conditions. chemrxiv.org

A notable strategy for achieving α-L-fucosides involves an indirect method based on the structural identity of L-fucose as 6-deoxy-L-galactose. researchgate.net This approach focuses on the stereoselective synthesis of an α-L-galactoside, which can then be converted to the desired α-L-fucoside through C6-deoxygenation, for instance, via a Barton-McCombie reaction. researchgate.net

Catalytic methods offer an efficient route to α-L-fucosides by activating stable and readily available glycosyl donors. oup.com A variety of promoters and catalysts have been developed to facilitate this transformation. For example, the use of a 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) provides high α-stereoselectivity in glycosylation reactions. nih.gov

Another established method employs 2,3,4-tri-O-benzyl-l-fucopyranosyl methoxyacetate (B1198184) as the glycosyl donor, with trimethylsilyl trifluoroacetate (B77799) and lithium perchlorate (B79767) identified as effective additives for forging challenging Fucα1-3GlcNAc and Fucα1-4GlcNAc linkages. oup.com The development of atom-economic glycosylation methods has led to the use of glycosyl formates, which can be activated by catalytic amounts of bismuth triflate (Bi(OTf)₃). nih.gov Furthermore, cooperative catalytic systems, such as a combination of a silver salt (e.g., Ag₂SO₄) and a Lewis acid (e.g., Bi(OTf)₃), have been shown to activate glycosyl chlorides efficiently, leading to high yields and, in some cases, complete α-selectivity. nih.gov

A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a new glycosidic bond, with the donor containing the anomeric carbon that will be part of the new linkage. wikipedia.org The reactivity of a glycosyl donor is profoundly influenced by its protecting groups. The "armed-disarmed" principle highlights this, noting that electron-withdrawing protecting groups, such as the benzoyl esters in 1,2,3-tri-O-benzoyl-alpha-L-fucopyranose, render the donor "disarmed" and less reactive compared to "armed" donors with electron-donating groups like benzyl (B1604629) ethers. nih.govwikipedia.org This difference in reactivity stems from the ability of the protecting groups to electronically influence the stability of the intermediate oxocarbenium ion. wikipedia.org

Activation of the anomeric center is required to initiate glycosylation. beilstein-journals.org For donors like this compound, which may have a leaving group like a halide or imidate at the anomeric position, activation is typically achieved with a promoter or catalyst. wikipedia.org For instance, glycosyl bromides can be activated by silver salts, while trichloroacetimidates are activated by acid catalysis. wikipedia.org The choice of activator is crucial and can significantly impact the stereochemical outcome of the reaction. chemrxiv.org The use of N-iodosuccinimide (NIS) and a catalytic amount of TMSOTf is a common method for activating thioglycoside donors. thieme-connect.com

The anomeric configuration (α or β) of the glycosyl donor itself is a critical factor in determining the stereoselectivity of the resulting glycosidic bond. researchgate.netthieme-connect.com Research has demonstrated that using an L-fucose donor with an α-anomeric configuration leads to products with high α-selectivity. researchgate.netthieme-connect.com In contrast, employing a β-anomeric fucose donor often results in a mixture of α- and β-glycosylated products. researchgate.netthieme-connect.com

This phenomenon is attributed to the different pathways through which the key glycosylation intermediates are formed. researchgate.netthieme-connect.com While neighboring group participation from a C2-ester is a common strategy to ensure 1,2-trans glycosylation, it is not suitable for achieving the 1,2-cis linkage required for α-L-fucosides. researchgate.netthieme-connect.com Therefore, other effects, such as remote participation by a C4-benzoyl group, have been explored to control the formation of the 1,2-cis bond. researchgate.netthieme-connect.com The inherent preference of the α-donor for an α-linkage provides a foundational strategy for synthesizing complex natural carbohydrates containing fucose α-glycosides. researchgate.netthieme-connect.com

Protecting Group Chemistry in the Synthesis of Fucose Derivatives

The synthesis of complex carbohydrate derivatives is challenging due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.net Protecting groups are essential tools to temporarily mask these functional groups, allowing for regioselective chemical modifications elsewhere in the molecule. wikipedia.orgbham.ac.ukorganic-chemistry.org In the context of fucose chemistry, protecting groups like benzoyl esters not only mask hydroxyls but also influence the stereochemical outcome of glycosylation reactions. wikipedia.orgnih.gov The selection of an appropriate protecting group strategy is fundamental to the successful synthesis of complex fucose-containing oligosaccharides. icho.edu.plnih.gov

Regioselective protection, particularly benzoylation, allows for the differentiation of hydroxyl groups on the fucopyranose ring, creating versatile building blocks for further synthesis. nih.gov Various methods have been developed to achieve selective acylation. For instance, using catalytic amounts of ferric chloride (FeCl₃) with acetylacetone (B45752) and a base like N,N-diisopropylethylamine (DIPEA) in acetonitrile (B52724) allows for the regioselective benzoylation of methyl-α-L-fucopyranoside. nih.govacs.org This method preferentially benzoylates the C3-hydroxyl group. nih.govacs.org

A one-step regioselective benzoylation protocol using benzoyl chloride at low temperatures (−40 °C) has been shown to effectively produce 2,3,6-tri-O-benzoylated products from various α-linked glycosides, including those of L-fucose. nih.gov Similarly, a metal-free approach using 1-benzoylimidazole as the acylating agent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst can achieve highly regioselective benzoylation of primary hydroxyl groups. mdpi.com

Table 1: Examples of Regioselective Benzoylation of Fucose Derivatives

| Starting Material | Reagents and Conditions | Major Product | Yield | Reference |

| Methyl-α-L-fucopyranoside | FeCl₃ (0.1 eq), Hacac (0.31 eq), DIPEA (1.9 eq), BzCl (1.5 eq), MeCN, rt | Methyl 3-O-benzoyl-α-L-fucopyranoside | 74% | nih.gov, acs.org |

| Methyl α-L-fucopyranoside | BzCl, Pyridine, -40 °C | Methyl 2,3-di-O-benzoyl-α-L-fucopyranoside | 83% | acs.org |

Orthogonal protection is a powerful strategy that allows for the selective removal of one type of protecting group in the presence of others, using specific and non-interfering reaction conditions. wikipedia.orgbham.ac.ukorganic-chemistry.orgresearchgate.net This approach is critical for the stepwise or blockwise synthesis of complex oligosaccharides, where different hydroxyl groups need to be unmasked at various stages for glycosylation or other modifications. icho.edu.plresearchgate.net

In carbohydrate chemistry, a common orthogonal set includes benzyl ethers (removable by hydrogenolysis), silyl (B83357) ethers (removable by fluoride (B91410) ions), and esters like benzoates (removable by base-catalyzed hydrolysis). researchgate.netresearchgate.net For a fucopyranose scaffold, one could envision a strategy where hydroxyls at C2 and C3 are protected as benzoyl esters (as in this compound, assuming the C1 is the anomeric center and C4 is free for glycosylation), while the C4-hydroxyl of an acceptor molecule might be protected with a silyl ether. After a glycosylation reaction, the silyl group could be selectively removed to expose a new hydroxyl for further extension, leaving the benzoyl groups intact. wikipedia.orgnih.gov This differential protection allows for precise control over the synthetic pathway, enabling the construction of intricate fucosylated structures. icho.edu.plresearchgate.net

Influence of Protecting Groups on Glycosylation Reactivity and Stereoselectivity

In the realm of chemical glycosylation, the nature and positioning of protecting groups on a glycosyl donor are paramount in dictating the reactivity and, crucially, the stereochemical outcome of the coupling reaction. beilstein-journals.org The benzoyl groups in this compound play a significant role in this context, primarily through neighboring group participation and electronic effects.

Acyl protecting groups, such as benzoyl groups, at the C-2 position of a glycosyl donor are well-established as "participating groups." beilstein-journals.orgnih.gov Upon activation of the anomeric center, the C-2 benzoyl group can attack the incipient oxocarbenium ion, forming a cyclic dioxolenium ion intermediate. nih.govmpg.de This intermediate effectively shields one face of the pyranose ring, compelling the incoming glycosyl acceptor to attack from the opposite face. nih.gov In the case of fucose, which has a galacto-configuration, this participation would typically favor the formation of a 1,2-trans-glycosidic linkage, resulting in a β-fucoside.

However, the synthesis of biologically important oligosaccharides often requires the formation of 1,2-cis-α-fucosidic linkages. researchgate.net To achieve this, strategies are employed to circumvent the participating effect of the C-2 protecting group. While the title compound features a participating benzoyl group at C-2, its utility can be geared towards syntheses where a β-linkage is desired or as a precursor to donors with non-participating groups. For instance, replacing the C-2 benzoyl group with a non-participating group like a benzyl ether is a common strategy to favor the formation of α-fucosides. nih.gov

The electronic properties of benzoyl groups also influence the reactivity of the glycosyl donor. Generally, electron-withdrawing acyl groups like benzoyl are considered "disarming" as they decrease the electron density at the anomeric center, making the donor less reactive compared to those with electron-donating "arming" groups like benzyl ethers. beilstein-journals.org This reduced reactivity can be advantageous in certain synthetic strategies, allowing for selective activation of different glycosyl donors in a one-pot sequence.

Studies have shown that the position of the benzoyl group has a differential impact on stereoselectivity. For instance, research on fucosyl donors has indicated that a benzoyl group at the O-3 position can have a more significant influence on promoting α-fucosylation efficiency than a benzoyl group at O-4. researchgate.net This is hypothesized to be due to the ability of the 3-O-benzoyl group to participate in the stabilization of the glycosyl cation intermediate. researchgate.net

Derivatization Pathways and Modifications of this compound

The chemical versatility of this compound makes it a valuable precursor for a range of other fucosyl derivatives. Through targeted reactions, it can be converted into highly reactive glycosyl donors or serve as a scaffold for the synthesis of modified fucose analogs.

Conversion to Glycosyl Halides and Other Activated Donors

A primary derivatization pathway for this compound is its conversion into more reactive glycosyl donors, such as glycosyl halides. For instance, treatment of a fully benzoylated fucose derivative can yield a fucopyranosyl bromide. nih.gov A monosaccharide analog, 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide, has been disclosed as a useful intermediate. google.com These glycosyl bromides are highly reactive species that can be used in Koenigs-Knorr type glycosylations.

Another important class of activated donors is thioglycosides. While the direct conversion of the title compound to a thioglycoside is not explicitly detailed in the provided context, the general principle involves the introduction of a thioalkyl or thioaryl group at the anomeric position. These thioglycosides are stable intermediates that can be "activated" under specific conditions to participate in glycosylation reactions. umsl.edu

Trichloroacetimidates represent another powerful class of glycosyl donors. An efficient synthesis of O-(2-O-benzyl-3,4-di-O-acetyl-α/β-l-fucopyranosyl)-trichloroacetimidate from L-fucose has been developed, highlighting the importance of imidate donors in fucose chemistry. nih.gov The conversion of this compound to a corresponding trichloroacetimidate (B1259523) would involve deprotection at the anomeric position to reveal the hemiacetal, followed by reaction with trichloroacetonitrile (B146778) in the presence of a base.

The strategic choice of the anomeric leaving group and the protecting groups on the fucose ring allows for fine-tuning the reactivity and stereoselectivity of subsequent glycosylation reactions.

Synthesis of Fucose-Containing Monosaccharide Analogs and Precursors

This compound and related benzoylated fucose derivatives are instrumental in the synthesis of various fucose-containing monosaccharide analogs and precursors for more complex structures. These analogs are often designed to act as potential antimetabolites or to probe the structural requirements of fucose-binding proteins. wordpress.com

For example, a short and efficient synthesis of L-fucose and its analogs with modified side chains (e.g., ethyl or propyl instead of methyl) has been reported starting from D-mannose. wordpress.com This synthesis proceeds through intermediates that are selectively protected, underscoring the importance of protecting group strategies in accessing such analogs. While this specific example does not start from the title compound, the principles of manipulating protected fucose intermediates are directly applicable.

The preparation of 2-deoxy-L-fucose glycosides, which are components of potent anti-tumor anthracyclines, also highlights the importance of derivatized fucose precursors. wordpress.com The synthesis of these analogs often requires specific protection patterns to allow for modification at certain positions while leaving others intact.

Furthermore, benzoylated sugars can be transformed into other useful precursors. For instance, the reaction of 3,5,6-tri-O-benzoyl-1,2-O-isopropylidene-α-D-glucose with ethanethiol (B150549) leads to the formation of a dithio-D-allose derivative, demonstrating a complex transformation involving ring-opening and substitution. rsc.org While this is a glucose derivative, it illustrates the potential for benzoylated sugars to undergo significant structural modifications to yield novel carbohydrate structures.

The strategic use of this compound as a starting material allows for the introduction of various functionalities and structural changes, paving the way for the creation of a diverse library of fucose analogs with potential biological activities.

Stereochemical Control and Mechanistic Investigations in Fucosylation Reactions

Mechanistic Pathways of alpha-Glycosylation at the Anomeric Center

The formation of a glycosidic bond at the anomeric center is a nuanced process that rarely adheres to a single, simple reaction mechanism. umsl.edu Upon activation by a promoter, the leaving group at the anomeric position of the glycosyl donor departs, leading to the formation of a highly reactive glycosyl cation intermediate. umsl.edunih.gov This cation is stabilized by resonance with the ring oxygen, forming an oxocarbenium ion. umsl.edunih.gov The subsequent nucleophilic attack by the glycosyl acceptor can proceed through various pathways, which are best described as existing on a continuum between idealized SN1 and SN2 models. researchgate.netnih.govacs.org

Glycosylation reactions can exhibit characteristics of both SN1 (dissociative) and SN2 (associative) mechanisms. nih.gov

SN1-like Pathway : In a purely SN1-like mechanism, the leaving group fully dissociates to form a discrete, planar oxocarbenium ion intermediate. nih.govnih.gov This intermediate is then attacked by the nucleophilic acceptor from either the α- or β-face. umsl.edu The stereoselectivity in this pathway is often low, unless other factors direct the approach of the nucleophile. The stability and conformation of the oxocarbenium ion play a critical role in determining the final stereochemical outcome. nih.govacs.org For fucosyl donors, the formation of a transient oxocarbenium ion is a key step, and its subsequent reaction dictates the anomeric configuration of the product.

SN2-like Pathway : In an SN2-like pathway, the nucleophilic acceptor attacks the anomeric carbon in a concerted fashion as the leaving group departs. beilstein-journals.org This process typically results in an inversion of configuration at the anomeric center. For example, the reaction of an α-fucosyl donor would lead to a β-fucoside. Certain leaving groups and reaction conditions can favor this pathway, providing excellent 1,2-cis selectivity in specific cases, such as the synthesis of β-mannosides from α-mannosyl triflates. nih.gov

The actual mechanism is often a hybrid, lying somewhere along the SN1-SN2 continuum. researchgate.netnih.govacs.org The precise nature of the intermediate can range from a fully dissociated (solvent-separated) ion pair in an SN1-like process to a contact ion pair where the leaving group is still associated with the oxocarbenium ion, influencing the trajectory of the incoming nucleophile. researchgate.net

Protecting groups on the glycosyl donor, particularly at the C-2 position, can profoundly influence the stereochemical outcome of glycosylation through neighboring group participation (NGP). nih.govbeilstein-journals.org When an acyl group, such as the C-2 benzoyl (Bz) group in 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose, is present, it can attack the incipient oxocarbenium ion at the anomeric center. nih.govbeilstein-journals.org

This intramolecular reaction forms a stable, bicyclic acyloxonium ion intermediate. umsl.edunih.govnih.gov The formation of this intermediate effectively blocks the α-face of the furanose ring. Consequently, the glycosyl acceptor can only attack the anomeric carbon from the opposite (β) face. nih.govfu-berlin.denih.gov This process reliably leads to the formation of a 1,2-trans glycosidic linkage. nih.govbeilstein-journals.org In the case of an L-fucose donor, where the C-2 benzoyl group is in an equatorial orientation, NGP results in the formation of the β-L-fucoside. This powerful directing effect is a cornerstone of stereoselective glycosylation for achieving 1,2-trans products. beilstein-journals.org

While neighboring group participation from C-2 is a well-established principle, the influence of protecting groups at more distant positions (C-3, C-4, C-6) is a more complex and debated phenomenon known as remote participation. beilstein-journals.org There is evidence suggesting that ester protecting groups, such as a benzoyl group at the C-4 position, can influence the stereoselectivity at the anomeric center to favor the formation of 1,2-cis glycosides. beilstein-journals.orgscilit.com

The proposed mechanism involves the remote acyl group looping back to interact with the anomeric center, forming a cyclic intermediate. This interaction can shield one face of the donor, directing the incoming acceptor to the other face and thereby promoting α-selectivity. fu-berlin.de For instance, studies on galactosylation have provided direct evidence that acetyl groups at C-4 can form a covalent bond with the anomeric carbon, leading to dioxolenium-type ions that ensure α-selective reactions. fu-berlin.de Although the efficacy of remote participation is generally considered less pronounced than C-2 NGP, it is a strategy employed to achieve challenging 1,2-cis linkages. beilstein-journals.org

Factors Governing Stereoselectivity in Synthesis of 1,2-cis-alpha-L-fucosides

The synthesis of 1,2-cis-α-L-fucosides requires circumventing the powerful 1,2-trans directing effect of C-2 acyl participating groups. This is typically achieved by using a donor with a non-participating group at the C-2 position. nih.govnih.gov However, even with a non-participating group, achieving high α-selectivity is not guaranteed and requires careful control over various reaction parameters. nih.gov

The choice of solvent is a critical factor that can dramatically influence the stereoselectivity of glycosylation reactions. nih.govscholaris.caacs.org Solvents can affect the stability of reaction intermediates and the distribution of conformers of the key oxocarbenium ion-counterion complex. acs.orgcdnsciencepub.com

Ethereal Solvents : Solvents like diethyl ether (Et2O) and 1,4-dioxane are known to favor the formation of 1,2-cis-α-glycosides. scholaris.caacs.org The proposed mechanism suggests that these solvents can promote the formation of an α-anomer, which is often the thermodynamically favored product due to the anomeric effect. cdnsciencepub.com

Nitrile Solvents : In contrast, solvents such as acetonitrile (B52724) (CH3CN) tend to promote the formation of 1,2-trans-β-glycosides. scholaris.caacs.org This is often explained by the "solvent coordination hypothesis," where the nitrile solvent coordinates with the anomeric carbon from the α-face, forcing the glycosyl acceptor to attack from the β-face. acs.org

Other Solvents : Dichloromethane (DCM) is another commonly used solvent, and the stereochemical outcome can be highly dependent on the specific donor, acceptor, and promoter system. cdnsciencepub.com

The influence of solvents on stereoselectivity is summarized in the table below, based on general observations in glycosylation chemistry.

| Solvent Type | Predominant Product (General) | Proposed Rationale |

| Ethereal (e.g., Et2O, Dioxane) | 1,2-cis (α-linkage for gluco-type donors) | Favors thermodynamic product; Conformer/counterion distribution scholaris.caacs.orgcdnsciencepub.com |

| Nitrile (e.g., Acetonitrile) | 1,2-trans (β-linkage for gluco-type donors) | Solvent coordination blocks α-face attack scholaris.caacs.org |

| Halogenated (e.g., DCM) | Variable | Outcome highly dependent on other reaction parameters scholaris.cacdnsciencepub.com |

Reaction temperature is another crucial parameter. Generally, higher temperatures tend to favor the thermodynamically more stable α-glycoside, while kinetically favored β-glycosides may form preferentially at lower temperatures. cdnsciencepub.com

The choice of activator or promoter system is fundamental to controlling the outcome of a glycosylation reaction. nih.govcdnsciencepub.com These reagents activate the leaving group on the glycosyl donor and can significantly influence the reaction mechanism and stereoselectivity. umsl.edu A wide variety of promoter systems have been developed to achieve high stereocontrol in the synthesis of challenging 1,2-cis linkages. frontiersin.orgmdpi.com

Different classes of promoters and their general applications are outlined below:

| Promoter/Catalyst Class | Examples | Application Notes |

| Lewis Acids | TMSOTf, BF3·OEt2 | Widely used for activating thioglycosides and trichloroacetimidates. Stereoselectivity is highly dependent on solvent and temperature. nih.gov |

| Halophilic Reagents | N-Iodosuccinimide (NIS)/TfOH | Commonly used for activating thioglycosides. The combination and ratio of reagents can be tuned for stereocontrol. |

| Metal Salt Catalysts | AgOTf, Zn salts | Silver triflate is a classic promoter for glycosyl halides. nih.gov Zinc salts have more recently been developed for promoting 1,2-cis glycosylation. mdpi.com |

| Brønsted Acids | Triflic acid (TfOH) | Used as a co-promoter or catalyst to enhance the activity of other systems. |

| Organocatalysts | Thiourea derivatives, Pyrylium salts | Emerging catalyst systems designed to achieve high stereoselectivity through specific interactions with the reaction intermediates. frontiersin.org |

The interplay between the glycosyl donor (including its protecting groups), the promoter, the solvent, and the temperature determines the delicate balance between the SN1-like and SN2-like pathways, ultimately governing the stereoselective formation of the desired α-L-fucoside. cdnsciencepub.comresearchgate.net

Hydrogen Bond-Mediated Aglycone Delivery (HAD) Approach

The quest for precise stereochemical control in the synthesis of glycosidic linkages has led to the development of innovative methodologies. Among these, the Hydrogen Bond-Mediated Aglycone Delivery (HAD) approach has emerged as a powerful strategy for achieving high stereoselectivity in glycosylation reactions. This method capitalizes on the formation of a transient hydrogen bond between a specifically functionalized glycosyl donor and the glycosyl acceptor, which preorganizes the reactants into a constrained assembly, thereby directing the stereochemical outcome of the glycosylation.

The fundamental principle of the HAD approach involves the incorporation of a hydrogen bond-accepting protecting group, most notably the picoloyl (Pico) group, at a remote position on the glycosyl donor. nih.govbeilstein-journals.orgresearchgate.net This picoloyl group, a pyridine-2-carbonyl moiety, possesses a nitrogen atom that can act as a hydrogen bond acceptor for the hydroxyl group of the glycosyl acceptor. This interaction tethers the acceptor to a specific face of the glycosyl donor, creating a temporary cyclic pre-organization. nih.gov Upon activation of the anomeric center of the donor, the proximate hydroxyl group of the acceptor is delivered intramolecularly, or quasi-intramolecularly, to the anomeric carbon. This "aglycone delivery" mechanism results in the formation of a glycosidic bond with a predictable, syn-stereoselectivity relative to the position of the picoloyl group. nih.gov

The effectiveness of the HAD approach has been demonstrated in the synthesis of various challenging glycosidic linkages, including α-glucosides, β-mannosides, and β-rhamnosides. nih.gov The strategic placement of the picoloyl group on the glycosyl donor is crucial for dictating the stereochemical outcome. For instance, a picoloyl group at the C-6 position of a glucosyl donor can effectively direct the formation of a β-glycosidic bond. nih.gov

Mechanistic investigations have provided strong evidence for the role of the hydrogen bond in this stereodirecting process. Studies have shown that the stereoselectivity of the glycosylation is highly dependent on factors that influence hydrogen bonding, such as the nature of the solvent and the electronic and steric properties of the glycosyl acceptor. nih.gov The formation of the hydrogen-bonded complex between the donor and acceptor has been supported by various analytical techniques.

While the HAD approach has been successfully applied to a range of glycosylation reactions, its specific application to the fucosylation of donors such as this compound is not extensively documented in the currently available scientific literature. The presence of benzoyl groups at the C-1, C-2, and C-3 positions of the fucose donor introduces specific electronic and steric factors that would influence the efficacy of the HAD approach. The interplay between the benzoyl protecting groups and a strategically placed picoloyl group would be a critical determinant of the stereochemical outcome.

Further research is required to explore the application of the Hydrogen Bond-Mediated Aglycone Delivery approach to the stereoselective fucosylation of this compound. Such studies would need to systematically investigate the optimal position for the picoloyl group on the fucosyl donor and evaluate the reaction conditions necessary to achieve high yields and stereoselectivity. The generation of detailed research findings, including comprehensive data on reaction outcomes, would be invaluable for establishing the utility of the HAD approach in the synthesis of complex fucosylated oligosaccharides.

Advanced Spectroscopic and Conformational Analysis of 1,2,3 Tri O Benzoyl Alpha L Fucopyranose and Its Derivatives

Application of Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for the detailed structural and conformational analysis of benzoylated fucopyranosides. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can unambiguously determine the molecular architecture and dynamic behavior of these complex molecules in solution.

The determination of the anomeric configuration (α or β) and the positions of glycosidic linkages are fundamental aspects of carbohydrate structural analysis. For 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose, the α-configuration at the anomeric center (C-1) is a defining feature. This is typically confirmed using ¹H NMR spectroscopy by analyzing the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2). In α-L-fucopyranosides, the H-1 and H-2 protons are in an axial-equatorial relationship, resulting in a small coupling constant, typically in the range of 3-4 Hz.

Furthermore, ¹³C NMR chemical shifts provide critical information. The anomeric carbon (C-1) in α-L-fucopyranosides resonates at a characteristic chemical shift, which is distinct from its β-anomer counterpart. The presence of bulky benzoyl groups at positions 1, 2, and 3 significantly influences the chemical shifts of the adjacent protons and carbons due to electronic and steric effects, but the fundamental coupling constant patterns for confirming anomeric configuration remain reliable.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to assign all proton and carbon signals unequivocally. An HSQC experiment correlates each proton to its directly attached carbon, while an HMBC experiment reveals longer-range couplings (typically 2-3 bonds), which are instrumental in confirming the positions of the benzoyl groups and, in oligosaccharides, the glycosidic linkage points. For instance, a correlation in the HMBC spectrum between the anomeric proton (H-1) of a fucose residue and a carbon atom of an adjacent sugar unit would definitively establish the linkage position.

Table 1: Representative ¹H NMR Data for Confirming Anomeric Configuration in α-L-Fucopyranosides

| Proton | Chemical Shift (δ) Range (ppm) | Coupling Constant (J) Range (Hz) | Key Diagnostic Feature |

| H-1 (Anomeric) | ~5.0 - 6.5 | ³J(H1,H2) ≈ 3-4 | Small coupling constant indicates axial-equatorial relationship (α-anomer) |

| H-2 | Varies | - | - |

| H-5 | Varies | ³J(H5,H6) ≈ 6-7 | Coupling to methyl protons |

| H-6 (CH₃) | ~1.1 - 1.3 | - | Characteristic methyl group signal |

L-fucopyranose and its derivatives predominantly adopt a chair conformation in solution. For L-fucose, the more stable conformation is the ¹C₄ chair. This preference is dictated by the arrangement of its substituents, which minimizes steric hindrance and unfavorable electrostatic interactions. The presence of three bulky benzoyl groups, as in this compound, can potentially influence this conformational equilibrium.

The ¹C₄ conformation of α-L-fucopyranose places the C-6 methyl group in an equatorial position and the hydroxyl groups at C-2, C-3, and C-4 in axial, axial, and equatorial positions, respectively. The benzoylation at C-1, C-2, and C-3 introduces significant steric bulk. However, studies on related per-acylated sugars suggest that the inherent conformational preference of the pyranose ring is generally maintained. nih.govnih.gov The chair conformation is typically confirmed by analyzing the full set of ³J(H,H) coupling constants around the ring, which are related to the dihedral angles between adjacent protons through the Karplus equation. Large diaxial coupling constants (8-10 Hz) are indicative of a chair conformation.

Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY or ROESY, provide through-space distance information between protons. For a benzoylated fucopyranoside in a ¹C₄ conformation, specific NOE correlations are expected, such as between the axial protons H-1, H-3, and H-5. The observation of these correlations provides strong evidence for the adopted conformation. mdpi.com For example, a strong NOE between H-1 and H-2 is characteristic of a 1,2-cis relationship, while correlations between H-1 and H-3/H-5 indicate their 1,3-diaxial arrangement.

When this compound is incorporated into an oligosaccharide, its conformation and the electronic effects of the benzoyl groups can influence the NMR signals of neighboring sugar residues. The aromatic benzoyl groups can cause significant downfield shifts (deshielding) of protons on adjacent residues that are spatially close to the benzoyl rings. This phenomenon, known as the interunit deshielding effect, can be a useful probe for determining the three-dimensional structure of oligosaccharides.

Analytical Method Development for Fucose Derivatives in Research

The quantitative analysis of fucose and its derivatives is essential in various research contexts, from quality control of glycoproteins to the study of polysaccharide composition. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Fucose, like most monosaccharides, lacks a strong chromophore, which makes its detection by standard UV-Vis detectors in HPLC challenging and insensitive. To overcome this limitation, a pre-column derivatization strategy is commonly employed. This involves chemically modifying the sugar with a UV-active or fluorescent tag before it is injected into the HPLC system.

One common derivatizing agent is benzoyl chloride. researchgate.netresearchgate.netnih.gov In a basic medium, benzoyl chloride reacts with the hydroxyl groups of the sugar to form benzoyl esters. These derivatives are highly UV-active, allowing for sensitive detection at wavelengths around 230 nm. The derivatization process not only enhances detectability but also increases the hydrophobicity of the sugar, making it well-suited for separation on a reversed-phase HPLC column (e.g., a C18 column). researchgate.netresearchgate.net This method allows for the simultaneous analysis of multiple sugars in a sample. researchgate.net

Another widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). researchgate.netnih.gov PMP reacts with the reducing end of monosaccharides to form stable, UV-active derivatives that can be detected at approximately 245 nm. This method is known for its good reproducibility and accuracy in determining the monosaccharide composition of complex carbohydrates like fucoidans. researchgate.net The derivatization protocol is relatively simple and uses low-cost reagents under mild conditions. nih.gov

The choice of derivatization reagent and HPLC conditions allows for the development of robust and sensitive analytical methods tailored to specific research needs, enabling the accurate quantification of fucose derivatives in diverse biological and chemical samples. science.govresearchgate.netacademicjournals.org

Table 2: Comparison of Common Pre-column Derivatization Agents for HPLC Analysis of Monosaccharides

| Derivatization Agent | Abbreviation | Typical Detection Wavelength | Key Advantages |

| Benzoyl Chloride | BzCl | ~230 nm | Reacts with all hydroxyl groups, high UV activity, suitable for reversed-phase HPLC. researchgate.netresearchgate.net |

| 1-phenyl-3-methyl-5-pyrazolone | PMP | ~245-250 nm | Reacts specifically with reducing sugars, stable derivatives, good reproducibility. researchgate.netnih.gov |

| 2-Aminobenzoic Acid | 2-AA | ~360 nm (Fluorescence Ex), ~425 nm (Fluorescence Em) | Forms fluorescent derivatives, high sensitivity, suitable for complex mixtures. waters.com |

Applications in Complex Glycoscience and Glycoconjugate Synthesis

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose as a Building Block for Oligosaccharides

The construction of oligosaccharides relies on the controlled, sequential addition of monosaccharide units. The choice of a glycosyl donor is critical for achieving the desired stereochemistry (α or β) of the newly formed glycosidic linkage.

Fucoidans are complex sulfated polysaccharides found in brown algae, characterized by backbones predominantly composed of α-(1→3)- and alternating α-(1→3)/α-(1→4)-linked L-fucopyranose residues. rsc.org The chemical synthesis of defined fucoidan (B602826) fragments is essential for studying their structure-activity relationships.

A primary challenge in this synthesis is the stereocontrolled formation of the 1,2-cis (α) glycosidic bond of fucose. nih.gov To achieve this, glycosyl donors must have a non-participating protecting group at the C-2 position. nih.gov Groups like benzyl (B1604629) ethers are non-participating and are therefore commonly used in the synthesis of α-fucosides. For instance, automated glycan assembly of fucoidan oligosaccharides has been successfully performed using fucosyl donors protected with benzyl ethers at C-2 to ensure the formation of the α-linkage. nih.gov

In contrast, the benzoyl group at the C-2 position of this compound is a "participating group." Through neighboring group participation, the C-2 benzoyl group assists in the departure of the anomeric leaving group and forms a cyclic acyl-oxonium ion intermediate. The subsequent nucleophilic attack by the acceptor alcohol almost exclusively occurs from the opposite face, leading to the formation of a 1,2-trans glycosidic linkage. For L-fucose, this results in a β-fucoside. Consequently, this compound is not a suitable donor for the synthesis of α-linked fucoidan fragments, and the literature documents the use of donors with non-participating groups, such as 2,3,4-tri-O-benzyl fucosyl donors, for this purpose. acs.org

Fucosylated glycans are key structures in biology, with 2'-O-fucosyllactose being the most abundant human milk oligosaccharide. nih.govnih.gov The chemical synthesis of such molecules requires the formation of an α-(1→2) linkage between fucose and the galactose unit of lactose. As with fucoidans, this necessitates a fucosyl donor that can form an α-linkage.

Historical and modern chemical syntheses of 2'-O-fucosyllactose have consequently avoided donors with participating groups at C-2. The first reported chemical synthesis utilized a 2,3,4-tri-O-benzylated α-L-fucopyranosyl bromide donor to achieve the desired α-anomer. nih.gov Similarly, the synthesis of other complex fucosylated glycoconjugates, such as the Lewis b blood-group antigenic determinant, has been accomplished using 2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl bromide to ensure the correct stereochemistry of the fucosyl linkages. frontiersin.org

While the benzoyl groups in this compound offer different chemical properties compared to benzyl ethers, such as stability to catalytic hydrogenation, their participating nature at C-2 makes this compound unsuitable for creating the α-linkages that define these specific, biologically important glycoconjugates.

Synthesis of Glycolipids and Glycosyl Ceramides (B1148491)

Glycolipids and glycosyl ceramides are vital components of cell membranes involved in cell signaling and recognition. The synthesis of α-L-fucopyranosylceramide, a glycolipid first isolated from human adenocarcinoma, presents similar stereochemical challenges. nih.gov To achieve the α-glycosidic linkage, synthetic strategies have employed fucosyl donors with non-participating groups. The first chemical synthesis of α-L-fucopyranosylceramide was achieved via a Königs-Knorr condensation using 2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl bromide as the donor. nih.gov More recent methods have also focused on α-selective glycosylation, for instance, by using a per-O-trimethylsilyl-α-L-fucopyranosyl iodide donor, which also lacks a participating group at C-2. nih.gov

Although benzoyl groups are used in the synthesis of other glycosyl ceramides, their use in fucosylceramide (B1179214) synthesis where an α-linkage is required is not documented, due to the directing effect of the C-2 benzoyl group toward the β-anomer. researchgate.net

Development of Carbohydrate-Based Probes for Glycobiology Research

Fucose-containing glycans are recognized by a variety of specific lectins and are involved in crucial biological processes. Synthetic fucosides derived from precursors like this compound are invaluable tools for creating molecular probes to study these interactions.

Structure-activity relationship (SAR) studies are crucial for deciphering the specific structural features of a carbohydrate that govern its interaction with a protein receptor. By systematically modifying a parent fucoside and measuring the resulting change in binding affinity, researchers can map the key interactions. Fucosylated molecules are used to probe interactions with receptors involved in pathogen recognition and immune modulation. Although detailed synthetic pathways for every probe are not always published, the creation of a library of related compounds for SAR studies would begin with a common protected precursor, which is then elaborated and finally deprotected.

The C-type lectin receptor DC-SIGN (Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin) is a key receptor on dendritic cells that recognizes high-mannose and fucosylated glycans on various pathogens, including HIV. The interaction is calcium-dependent and involves the C-3 and C-4 hydroxyls of the fucose residue. researchgate.net Synthetic fucosylated probes are essential for quantifying this binding affinity and for developing inhibitors that could block pathogen entry.

A series of aryl α-L-fucosides have been synthesized and tested for their ability to bind to DC-SIGN. The binding affinities, measured by Nuclear Magnetic Resonance (NMR) titration and expressed as dissociation constants (KD), provide insight into how different substituents on the aglycone part of the molecule affect receptor interaction.

| Compound | Aryl Substituent | Dissociation Constant (KD) in µM (via NMR) | IC50 in µM (via Competition Assay) |

|---|---|---|---|

| 1 | Phenyl | 2240 ± 620 | 1130 |

| 2 | 3-Trifluoromethylphenyl | 600 ± 130 | 730 |

| 3 | 4-Trifluoromethylphenyl | 2600 ± 1240 | 1400 |

| 4 | 4-Methoxyphenyl | 1860 ± 440 | N/A |

| 5 | 4-Nitrophenyl | 1480 ± 310 | 1140 |

| 6 | 3,5-Bis(trifluoromethyl)phenyl | 1350 ± 510 | 650 |

These studies demonstrate that while fucose provides the primary anchor for binding, modifications to the aglycone can significantly modulate the affinity, with compound 2 (3-trifluoromethylphenyl α-L-fucoside) showing the tightest binding in this series. The synthesis of these probes requires an α-selective fucosylation, again pointing to the use of fucosyl donors with non-participating groups at C-2.

Enzymatic Synthesis and Mechanistic Studies of Fucosyltransferases

Fucosyltransferases are a class of enzymes essential for the synthesis of fucosylated oligosaccharides, which play critical roles in various biological processes. These enzymes catalyze the transfer of an L-fucose moiety from a donor substrate to an acceptor molecule. The most common fucose donor in biological systems is guanosine (B1672433) diphosphate-β-L-fucose (GDP-Fuc).

Mechanistic studies of fucosyltransferases, such as human α-1,3-fucosyltransferase V, have provided insights into their catalytic action. Evidence suggests a general base mechanism is involved in the fucosyl transfer. nih.gov Such studies often employ kinetic analysis to understand substrate specificity and the role of cofactors. For instance, the presence of divalent metal ions like Mn2+ can significantly accelerate the transfer of L-fucose from GDP-Fuc. nih.gov

While various fucosyl donors and precursors are utilized in both in vivo and in vitro studies of fucosyltransferases, current research available does not describe the use of this compound as a substrate or tool in the enzymatic synthesis or for mechanistic investigations of these enzymes. Research in this area has more commonly focused on naturally occurring donors like GDP-Fuc or other synthetic variants designed to probe enzyme activity and specificity. For example, 1-hydroxy-2,3,4-tri-O-benzyl-L-fucose has been used as a donor in stereoselective fucosylation reactions. nih.gov

The table below summarizes key substrates and products in fucosyltransferase-catalyzed reactions.

| Enzyme Family | Donor Substrate | Acceptor Substrate Example | Product Example |

| α-1,3-Fucosyltransferase | GDP-Fuc | N-acetyllactosamine | Sialyl Lewis x |

| α-1,2-Fucosyltransferase | GDP-Fuc | Galactose-terminated oligosaccharides | H-type antigens |

Computational Chemistry and Theoretical Studies on O Benzoylated L Fucopyranoses

Molecular Modeling and Conformational Analysis

Molecular modeling allows for the exploration of the three-dimensional structures of benzoylated fucopyranose derivatives. This analysis is crucial for predicting their chemical behavior, particularly in glycosylation reactions where the conformation of the glycosyl donor significantly influences stereochemical outcomes.

Theoretical calculations are employed to predict the most stable conformations of O-benzoylated L-fucopyranoses by mapping their conformational energy landscapes (CEL). d-nb.info For L-fucose derivatives, the pyranose ring typically adopts a chair conformation. Specifically, most L-pyranoid compounds are found to be stable in the ¹C₄(L) conformation. rsc.org However, substitutions can influence conformational equilibria; for instance, some derivatives may exist in an equilibrium that includes the alternate ⁴C₁(L) form. rsc.org

The energy landscape, which represents the potential energy of the molecule as a function of its geometry, reveals the relative stabilities of different conformers. nih.gov Metastable states on this landscape correspond to specific cell types or, in this context, stable molecular conformations. nih.gov The process involves identifying all relevant stable intermediates and transition states to map the reaction pathways. nih.gov Computational tools like Density Functional Theory (DFT) are used to systematically map the CEL of glycosyl cations, providing a foundation for understanding their structure and reactivity. d-nb.info Electrostatic forces are a primary determinant of conformational preferences, provided there are no overriding steric interactions. academie-sciences.fr

Table 1: Predicted Stable Conformations of L-Hexose Derivatives| Compound Class | Predominant Conformation | Conformational Features | Reference |

|---|---|---|---|

| L-xylo/L-arabino-hexopyranoses | ¹C₄(L) | Generally stable in this chair form. | rsc.org |

| L-xylo-α-hexopyranose derivative | ¹C₄(L) ⇌ ⁴C₁(L) | Exists in equilibrium, with ~15% of the ⁴C₁(L) form. | rsc.org |

| L-ribo-α-furanose | ¹T₂(or E₂) | Adopts a twist/envelope conformation. | rsc.org |

| L-ribo-β-furanose | ²T₁(or ²E) | Adopts a different twist/envelope conformation. | rsc.org |

The presence of bulky and electron-withdrawing benzoyl groups at positions C1, C2, and C3 significantly impacts the conformational preferences of the L-fucopyranose ring. These groups can exert both steric and electronic effects. The benzoyl group at C2 is particularly important for its ability to engage in neighboring group participation (NGP), a phenomenon that dictates the stereochemical outcome of glycosylation reactions. d-nb.infoacs.org This participation leads to the formation of a bicyclic dioxolenium ion intermediate, which shields one face of the pyranose ring and typically directs incoming nucleophiles to the opposite face, resulting in 1,2-trans products. d-nb.info

Studies on fucosyl donors have shown that a benzoyl group at the O-3 position has a more pronounced effect on the efficiency of α-fucosylation than a benzoyl group at O-4. researchgate.net This suggests that the O-3 benzoyl group may also participate in stabilizing the transition state or intermediate cation. researchgate.net The substitution pattern of benzoyl groups can destabilize positively charged intermediates like dioxalenium ions due to their electron-withdrawing nature. acs.org Furthermore, the conformation of the pyranose ring itself can be altered; for instance, the introduction of less bulky fluorine atoms can change the ring pucker, while the structure of the active dioxolenium site formed by a C2-benzoyl group remains largely unchanged. nih.govresearchgate.net

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations provide a deeper understanding of chemical reactions by allowing for the detailed study of electronic structures, transition states, and reaction energy profiles. nih.gov These methods are crucial for elucidating the complex mechanisms of glycosylation reactions involving benzoylated fucopyranose donors.

QM calculations, often within a quantum mechanical/molecular mechanical (QM/MM) framework, are used to model the entire reaction pathway of glycosylation. nih.gov This allows researchers to identify transition state structures and calculate activation energies, which are critical for predicting reaction rates and stereoselectivity. nih.govnih.gov For example, mechanistic studies have proposed that many glycosylation reactions proceed through a continuum of mechanisms between the Sₙ1 and Sₙ2 extremes. nih.govnih.gov The formation of β-glycosides from α-triflates can occur via loose Sₙ2-type transition states. nih.gov

The energy required to form glycosyl oxocarbenium ions from various donors can be related to the relative stability of these ions, providing insight into the electronic effects of protecting groups. nih.gov Advanced computational methods, including those designed for quantum computers, are being developed to augment classical simulations and provide highly accurate calculations of reaction and activation energies for complex chemical systems. nih.govarxiv.org

Table 2: Theoretical Approaches to Elucidating Reaction Mechanisms| Computational Method | Application in Glycosylation | Key Insights | Reference |

|---|---|---|---|

| AM1 (Austin Model 1) | Studying stereoselectivity of glycosylation with benzoylated fucopyranosyl bromides. | Helps rationalize the effect of benzoyl group positioning on reaction outcomes. | researchgate.net |

| Density Functional Theory (DFT) | Probing the structure of glycosyl cations. | Characterizes intermediates like dioxolenium ions. | researchgate.net |

| QM/MM Models | Modeling reaction pathways in a protein environment. | Captures the influence of the surrounding environment on reaction energetics. | nih.gov |

| Quantum Phase Estimation (QPE) | Calculating ground state energies on quantum computers. | Offers a pathway to highly accurate energy calculations beyond classical methods. | nih.gov |

The stabilization of the transient glycosyl cation (or oxocarbenium ion) intermediate is a key factor governing the course of a glycosylation reaction. nih.gov The benzoyl group at the C2 position of a glycosyl donor plays a dominant role in this stabilization through neighboring group participation, forming a stable dioxolenium ion. nih.govresearchgate.net This participation effectively shields the α-face of the anomeric carbon, leading to high β-selectivity in glycosylation reactions. nih.govresearchgate.net

Quantum chemical calculations have shown that the stabilization of the positive charge is enhanced by resonance effects within the phenyl ring of the benzoyl group. nih.govresearchgate.net It is hypothesized that benzoyl groups at other positions, such as O-3, can also contribute to the stabilization of the glycosyl cation. researchgate.net Theoretical studies using methods like B3LYP and M06-2X explore how various factors, including protecting groups and solvent effects, influence the stability of these cationic intermediates. nih.gov The electron-withdrawing nature of the multiple C-O bonds in the carbohydrate ring has a considerable impact on the stability and lifetime of the oxocarbenium ion. nih.gov The stability of these intermediates is a critical factor, as it influences whether the reaction proceeds through a more dissociative (Sₙ1-like) or associative (Sₙ2-like) pathway. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Advancements in Automated Oligosaccharide Synthesis Utilizing Fucose Building Blocks

The automated synthesis of oligosaccharides represents a significant leap forward in glycochemistry, enabling the rapid and systematic construction of complex glycans that were once immensely challenging to assemble. nih.govhuji.ac.il Automated Glycan Assembly (AGA) has emerged as a powerful platform, though the synthesis of fucosylated oligosaccharides presents unique hurdles, primarily the stereocontrolled formation of the 1,2-cis-glycosidic linkage and the high reactivity of fucose glycosyl donors. nih.gov

Recent breakthroughs have demonstrated the feasibility of synthesizing well-defined fucoidan (B602826) oligosaccharides, including linear α-fucans up to 20-mers and branched structures, using AGA. nih.govacs.org These achievements rely on the design of specialized fucose building blocks. A key constraint in the design of these L-fucose building blocks is the necessity of non-participating protecting groups at the 2-hydroxyl position to achieve the desired α-selectivity in glycosylations. nih.govacs.org For instance, a building block equipped with a non-participating benzyl (B1604629) ether on the 2-hydroxyl, a temporary fluorenylmethoxycarbonyl (Fmoc) group at the 3-O-position, and a benzoate (B1203000) ester at the 4-O-position has proven effective. nih.govacs.org

The development of automated platforms is not only focused on the assembly of the oligosaccharide chain but also on streamlining the synthesis of the monosaccharide building blocks themselves, which can constitute a major portion of the synthetic effort. researchgate.neteurocarb2025.com Future work will likely concentrate on expanding the library of available fucose building blocks with diverse protecting group patterns to allow for the synthesis of an even wider array of complex fucosylated structures. researchgate.net The integration of novel purification tags and flow-based methods is also a promising avenue to accelerate the production of these essential starting materials. researchgate.neteurocarb2025.com

Table 1: Challenges and Solutions in Automated Fucosylated Oligosaccharide Synthesis

| Challenge | Solution/Advancement | Key Building Block Feature | Reference |

|---|---|---|---|

| Stereocontrolled 1,2-cis linkage | Use of non-participating protecting groups; long-range remote assistance | Non-participating group at C-2 (e.g., benzyl ether) | acs.org, nih.gov |

| High reactivity of fucose donors | Optimization of AGA conditions and building block design | Thioglycoside donors with tuned reactivity | acs.org, nih.gov |

| Synthesis of building blocks | Automation of monosaccharide synthesis; use of purification tags | Tagged building blocks for simplified purification | researchgate.net, eurocarb2025.com |

| Synthesis of branched structures | Iterative use of orthogonally protected building blocks | Temporary protecting groups (e.g., Fmoc, Lev) at branching points | acs.org |

Novel Protecting Group Strategies for Enhanced Efficiency and Selectivity

The choice of protecting groups is paramount in carbohydrate chemistry, dictating the reactivity and stereochemical outcome of glycosylation reactions. elsevierpure.comwiley-vch.de For the synthesis of α-fucosides (1,2-cis-glycosides), which is notoriously difficult, the use of a non-participating protecting group at the C-2 position is standard practice to avoid the formation of a dioxolanylium ion intermediate that would lead to the 1,2-trans product. nih.govelsevierpure.com

Emerging research focuses on the development of novel protecting groups that not only are non-participating but also actively influence the stereoselectivity of the glycosylation. elsevierpure.com The manipulation of protecting groups can modulate the reactivity of both the glycosyl donor and acceptor, which is crucial for achieving high yields and selectivities. researchgate.net Strategies that minimize the need for extensive protecting group manipulations, such as one-pot multi-step glycosylations, are gaining popularity for their efficiency. elsevierpure.comresearchgate.net

Furthermore, protecting group-free strategies are an idealized goal in glycosylation. nih.gov These methods exploit the unique reactivity of the anomeric center, allowing for selective activation and glycosylation without the need to protect the other hydroxyl groups. nih.govbeilstein-journals.org While still a developing area, such approaches, including enzymatic methods and the use of specialized activating agents, hold immense promise for simplifying the synthesis of fucosylated compounds. tcichemicals.com

Table 2: Key Protecting Groups in Fucose Chemistry and Their Functions

| Protecting Group | Position | Function | Reference |

|---|---|---|---|

| Benzyl (Bn) ether | C-2 | Non-participating group to favor α-glycosylation; Permanent protection | acs.org, nih.gov, wiley-vch.de |

| Benzoate (Bz) ester | C-4 | Tuning reactivity; Removable under basic conditions | acs.org, nih.gov |

| Fluorenylmethoxycarbonyl (Fmoc) | C-3 | Temporary protection for creating branching points; Base-labile | acs.org, nih.gov |

| Levulinoyl (Lev) ester | - | Temporary protection; Removable under specific, mild conditions | acs.org |

Chemoenzymatic Approaches for the Synthesis of Fucosylated Glycoconjugates

Chemoenzymatic synthesis has become a highly attractive strategy for preparing complex glycans and glycoconjugates. rsc.org This approach synergistically combines the flexibility of chemical synthesis to create core structures or precursors with the unparalleled regio- and stereoselectivity of enzymes for subsequent glycosylation steps. rsc.orgnih.gov This method circumvents the need for laborious protecting group manipulations often associated with purely chemical synthesis. rsc.org

Fucosyltransferases (FucTs) are key enzymes in this strategy, catalyzing the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-fucose), to a specific acceptor. pnas.orgoup.com Researchers have successfully employed recombinant fucosyltransferases for the selective fucosylation of chemically synthesized precursors. rsc.orgresearchgate.net For example, a chemoenzymatic strategy has been developed to produce a library of differentially fucosylated oligosaccharides from a single chemically synthesized precursor, demonstrating the power of this approach to generate structural diversity. researchgate.net

A significant advancement in this field is the engineering of enzymes to create "glycoligases" with altered substrate specificities. nih.gov Recently, an α-fucoligase was generated that enables the direct core-fucosylation of intact glycopeptides and glycoproteins, a transformation not readily achievable with the natural enzyme FUT8, which has strict substrate requirements. nih.gov These engineered enzymes open up new possibilities for remodeling and synthesizing complex fucosylated glycoproteins for functional and therapeutic studies. nih.govnih.gov

Exploration of Fucopyranose Derivatives in Chemical Biology Tools

Fucopyranose derivatives are increasingly being exploited as chemical tools to study, visualize, and manipulate biological processes involving fucosylation. nih.govrsc.org These tools are essential for probing the roles of fucosylated glycans in cell signaling, immune response, and disease progression. acs.orgnih.gov

One major strategy involves metabolic glycoengineering, where cells are fed unnatural fucose analogs that are incorporated into cellular glycans via the salvage pathway. nih.gov These analogs often contain a "chemical handle," such as an azide (B81097) or an alkyne group, which can then be selectively labeled with a probe (e.g., a fluorescent dye or biotin) via bioorthogonal chemistry, like the click reaction. nih.gov This allows for the visualization and tracking of fucosylated glycoconjugates within cells and in living organisms. nih.gov

Another class of fucopyranose derivatives is designed as inhibitors of fucosylation. nih.govacs.org Fluorinated fucose analogs, such as 2-deoxy-2-fluoro-L-fucose and 6,6,6-trifluoro-L-fucose, have been developed as metabolic inhibitors. acs.orgnih.govnih.gov These compounds can interfere with the biosynthesis of GDP-fucose or inhibit fucosyltransferases, thereby down-regulating the expression of fucosylated epitopes on the cell surface. nih.govnih.gov Such inhibitors are valuable tools for elucidating the functional consequences of fucosylation and hold potential as therapeutic agents. acs.orgnih.gov The development of fucopyranose derivatives with thiol motifs has also been explored to create specific, covalent inhibitors of fucose-binding proteins, such as bacterial lectins. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose |

| 2-deoxy-2-fluoro-L-fucose |

| 5-alkynylfucose |

| 6,6,6-trifluoro-L-fucose |

| Benzyl ether |

| Benzoate ester |

| Fluorenylmethoxycarbonyl (Fmoc) |

| Fucose |

| Guanosine diphosphate-L-fucose (GDP-fucose) |

| Levulinoyl (Lev) ester |

| N-acetylglucosamine (GlcNAc) |

Q & A

Q. What is the optimal synthetic route for preparing 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose?

The compound is typically synthesized via selective benzoylation of L-fucose. A common method involves reacting L-fucose with benzoyl chloride in anhydrous pyridine under ice-cold conditions, followed by gradual warming to room temperature. The reaction is quenched with methanol, and the product is purified via recrystallization (ethanol is often used). This method yields ~75% purity, with optimization required to achieve >95% purity using HPLC-guided purification .

Q. How can the stereochemical integrity of the alpha-L-fucopyranose anomer be preserved during synthesis?

Steric control is critical. Using bulky protecting groups (e.g., benzoyl) at the 1,2,3-positions and maintaining low temperatures during benzoylation minimizes undesired anomerization. NMR spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry, with characteristic signals for the alpha-anomer observed at δ ~5.8–6.2 ppm (aromatic protons) and δ ~95–105 ppm (anomeric carbon) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm regioselective benzoylation and anomeric configuration.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (C₃₃H₃₂O₉; calc. 572.20 g/mol) .

Advanced Research Questions

Q. How can this compound be used in glycosylation reactions for oligosaccharide synthesis?

The trichloroacetimidate derivative of this compound is a key glycosyl donor. Activating it with a Lewis acid (e.g., TMSOTf) enables stereoselective formation of α-(1→3) or α-(1→4) glycosidic bonds. For example, coupling with a galactose acceptor yields fucosylated disaccharides, precursors for human milk oligosaccharides (HMOs) like 2′-fucosyllactose .

Q. What challenges arise in enzymatic assays using fucopyranose derivatives, and how are they addressed?

Fucosidases often require chromogenic substrates (e.g., 4-nitrophenyl derivatives) for activity quantification. This compound can be enzymatically debenzoylated to generate active substrates. Kinetic assays monitor 4-nitrophenol release at 405 nm, with buffer pH (4.5–6.5) critical for enzyme stability .

Q. How does this compound contribute to studying sulfated fucans in glycobiology?

It serves as a protected intermediate for synthesizing sulfated fucan analogs. After deprotection, selective sulfation at C-2 or C-3 positions mimics natural sulfated polysaccharides. These analogs are used to probe interactions with lectins or inflammatory mediators via SPR or ELISA .

Methodological Considerations

Q. What strategies improve yield in large-scale benzoylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.